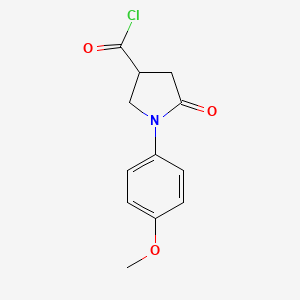

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-17-10-4-2-9(3-5-10)14-7-8(12(13)16)6-11(14)15/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKJANIUPSTLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Acyl Chloride Formation via Thionyl Chloride

The most common and well-documented method for preparing this compound involves the conversion of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂). This reaction is typically conducted under reflux conditions to ensure complete conversion.

Reaction:

$$

\text{R-COOH} + \text{SOCl}2 \rightarrow \text{R-COCl} + \text{SO}2 + \text{HCl}

$$-

- Solvent: Anhydrous solvents such as dichloromethane or toluene

- Temperature: Reflux (~60–80 °C depending on solvent)

- Reaction time: Several hours until completion

- Workup: Removal of excess SOCl₂ and by-products under reduced pressure

This method is favored for its efficiency, high yield, and relatively straightforward purification steps. Industrial production scales this reaction with precise control over temperature, reagent addition, and stirring to maintain consistent product quality.

Alternative Synthetic Routes and Modifications

Although the thionyl chloride method is predominant, other synthetic strategies have been reported in related pyrrolidine and benzamide derivatives that may be adapted or provide insight into alternative preparation routes:

Use of oxalyl chloride or phosphorus pentachloride (PCl₅): These reagents can also convert carboxylic acids to acyl chlorides but are less commonly employed due to harsher conditions or by-product management.

Direct acylation using acid chlorides: In some cases, the pyrrolidine ring can be introduced by nucleophilic substitution on pre-formed acid chlorides, but this is less direct for this compound.

Stepwise synthesis involving amide intermediates: Some procedures first form amide intermediates from amines and acid chlorides, followed by functional group transformations to yield the target acyl chloride.

Representative Experimental Procedure (Adapted from Related Literature)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1 equiv), thionyl chloride (1.2–1.5 equiv) | The acid is suspended in anhydrous dichloromethane or toluene under inert atmosphere. Thionyl chloride is added dropwise. The mixture is refluxed for 3–6 hours. |

| 2 | Removal of excess thionyl chloride and by-products | The reaction mixture is cooled and evaporated under reduced pressure to remove SOCl₂ and gaseous by-products (SO₂, HCl). |

| 3 | Purification | The crude acyl chloride is purified by vacuum distillation or recrystallization if solid. Alternatively, used directly in subsequent reactions due to its moisture sensitivity. |

Reaction Monitoring and Characterization

Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR spectra confirm the disappearance of carboxylic acid proton signals and appearance of acyl chloride carbonyl signals. Chemical shifts are referenced to internal standards (e.g., TMS) or solvent peaks.

Infrared Spectroscopy (IR): Characteristic carbonyl stretching frequency shifts from ~1700 cm⁻¹ (acid) to ~1800 cm⁻¹ (acid chloride).

Mass Spectrometry (MS): Molecular ion peak confirms molecular weight (~239.68 g/mol).

Melting Point: Used to assess purity and identity.

Reaction Scheme Summary

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Thionyl chloride (SOCl₂) | Reflux in anhydrous solvent, inert atmosphere, 3–6 h | This compound |

Analysis of Preparation Methods

Advantages of Thionyl Chloride Method

- High conversion efficiency and yield

- Relatively mild reaction conditions compared to other chlorinating agents

- By-products (SO₂, HCl) are gaseous and easily removed

- Applicable to a wide range of carboxylic acids, including sensitive heterocycles

Challenges and Considerations

- The carbonyl chloride product is moisture-sensitive and hydrolyzes readily, requiring dry conditions and immediate use or storage under inert atmosphere

- Handling of thionyl chloride requires care due to its corrosive and toxic nature

- Control of temperature and reagent stoichiometry is critical to avoid side reactions or decomposition

Industrial Scale Adaptations

- Automated temperature and pressure control systems

- Use of continuous flow reactors to improve safety and scalability

- In-line monitoring (e.g., IR spectroscopy) to track reaction progress

- Efficient scrubbing systems for gaseous by-products

Summary Table of Preparation Conditions and Yields

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Thionyl chloride conversion | SOCl₂ (1.2 equiv) | Anhydrous CH₂Cl₂ or toluene | Reflux (60–80 °C) | 3–6 h | 85–95% | Requires inert atmosphere, moisture sensitive product |

| Alternative chlorinating agents | Oxalyl chloride, PCl₅ | Various | Elevated temperatures | Variable | 70–85% | Less common, harsher conditions |

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or acidic conditions.

Reduction: Strong reducing agents like LiAlH₄ are used under anhydrous conditions.

Major Products

Amides and Esters: Formed through nucleophilic substitution reactions.

Carboxylic Acid: Resulting from hydrolysis.

Alcohol: Produced via reduction of the carbonyl group.

Scientific Research Applications

Synthetic Routes

The synthesis of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride typically involves the following steps:

- Starting Material: 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

- Reagent: Thionyl chloride (SOCl₂).

- Reaction Conditions: The reaction is conducted under reflux conditions to facilitate the conversion of the carboxylic acid to the acyl chloride.

This method is efficient and yields high-purity products suitable for research applications.

Industrial Production

In industrial settings, the production process mirrors laboratory methods but is scaled up using automated systems for precise control over reaction conditions. This ensures consistent quality and yield, crucial for commercial applications.

Applications in Scientific Research

This compound has diverse applications across various scientific disciplines:

Chemistry

- Intermediate in Organic Synthesis: This compound serves as a building block in the synthesis of complex organic molecules, facilitating various chemical transformations.

Biology

- Biological Activity Investigation: Researchers are exploring its interactions with biomolecules, potentially leading to novel biological insights or therapeutic applications.

Medicine

- Drug Development: The compound is being studied for its therapeutic properties, acting as a precursor in the design of new pharmaceuticals targeting specific diseases.

Industry

- Specialty Chemicals Production: Used in manufacturing specialty chemicals and materials, highlighting its versatility beyond academic research.

Case Studies and Research Findings

While specific case studies were not detailed in the search results, ongoing research highlights several key findings:

- Synthetic Pathways: Studies illustrate various synthetic pathways utilizing this compound as an intermediate, showcasing its role in developing complex molecular architectures.

- Biological Evaluations: Preliminary evaluations indicate potential biological activities that warrant further investigation for therapeutic applications.

- Industrial Utilization: Reports from chemical manufacturers emphasize its importance in producing specialty chemicals, underscoring practical applications beyond laboratory settings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substitutions

Table 1: Structural and Functional Comparisons

Key Observations:

Substituent Effects on Reactivity: The carbonyl chloride group in the target compound enhances reactivity compared to carboxylic acid or ester derivatives (e.g., methyl esters in ), enabling rapid acylation reactions.

Biological Activity Trends :

- Hydroxyl groups (e.g., 2-OH in ) correlate with antioxidant activity, likely due to radical-scavenging capabilities. The compound 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid showed significant antioxidant efficacy (EC₅₀: 12.7 μM) .

- Chlorine substituents (e.g., 3,5-dichloro in ) enhance antimicrobial activity, with methyl 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate exhibiting a MIC of 8 μg/mL against Staphylococcus aureus .

Physical Properties :

Functional Group Modifications

Table 2: Impact of Functional Groups on Properties

Key Observations:

- Carbonyl chlorides are preferred for synthetic flexibility but require anhydrous conditions.

- Carboxylic acids and esters are more stable, facilitating storage and formulation for biological testing .

Biological Activity

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activities related to neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its role as an inhibitor of the BACE-1 enzyme, which is crucial in the pathogenesis of Alzheimer's disease.

Chemical Structure and Properties

The structure of this compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carbonyl chloride functional group. This configuration contributes to its electrophilic nature, making it reactive towards nucleophiles, which is essential for its biological interactions.

Inhibition of BACE-1 Enzyme

Recent studies have highlighted the compound's inhibitory effects on the BACE-1 enzyme, which is responsible for the cleavage of amyloid precursor protein (APP) leading to the formation of amyloid-beta peptides. These peptides aggregate to form plaques in the brains of Alzheimer's patients. The inhibition of BACE-1 is thus a promising therapeutic approach for Alzheimer's disease.

- Potency : The compound exhibits sub-micromolar activity against BACE-1, indicating strong potential as a therapeutic agent. This activity is attributed to the interactions between the methoxy group and specific amino acid residues in the enzyme's active site .

The mechanism by which this compound inhibits BACE-1 involves its electrophilic carbonyl chloride moiety, which can form covalent bonds with nucleophilic sites on the enzyme. This interaction effectively reduces the enzyme's ability to process APP, thereby decreasing amyloid-beta production .

Comparative Analysis with Related Compounds

A comparative analysis has been conducted with other derivatives of 5-oxopyrrolidines. The following table summarizes various compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Oxopyrrolidine-3-carboxylic Acid | Lacks methoxy substitution | Moderate BACE-1 inhibition |

| 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid | Chlorine substitution instead of methoxy | Potentially similar activity |

| 2-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid | Different position of methoxy group | Varies in biological activity |

This table illustrates that while structural modifications can influence biological activity, the presence and position of substituents like methoxy groups are critical for enhancing inhibitory effects on BACE-1 .

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study published in 2024 described an efficient synthetic route for producing various substituted 5-oxopyrrolidines, including this compound. The synthesized compounds were screened for BACE-1 inhibition, confirming their potential therapeutic applications in Alzheimer's disease .

- Toxicity Assessment : While demonstrating significant biological activity, it is important to note that this compound has been classified as harmful if swallowed and can cause skin irritation, necessitating careful handling during laboratory work and potential clinical applications.

Q & A

Basic: What established synthetic routes are available for 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The compound is typically synthesized via condensation reactions involving 4-methoxyphenyl precursors and activated carbonyl intermediates. For example, analogous 5-oxopyrrolidine derivatives are synthesized by refluxing substituted phenylhydrazines with β-ketoesters in acetic acid, followed by catalytic hydrogenation to reduce intermediate double bonds . Optimizing yields involves:

- Catalyst selection : Use of Pd/C or Raney Ni for selective hydrogenation.

- Temperature control : Maintaining reflux conditions (e.g., 80–100°C) to enhance reaction rates without decomposition.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the product .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch of the acyl chloride) and ~1250 cm⁻¹ (C-O of methoxy group) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How do electronic effects of substituents on the phenyl ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

The electron-donating methoxy group at the para position activates the phenyl ring, stabilizing intermediates during nucleophilic attacks. For example:

- Kinetic Studies : Hammett plots can quantify substituent effects. A negative ρ value indicates enhanced reactivity with electron-donating groups.

- Mechanistic Probes : Use DFT calculations (e.g., B3LYP/6-31G*) to map transition states and charge distribution. Exact exchange terms in functionals improve accuracy for π-π interactions .

- Experimental Validation : Compare reaction rates with analogs (e.g., 4-fluorophenyl derivatives) to isolate electronic contributions .

Advanced: What computational methods are suitable for studying the electronic structure and reaction pathways of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction dynamics.

- Software Tools : Gaussian 16 or ORCA for calculations; VMD for visualization .

Advanced: How can structural modifications of the 5-oxopyrrolidine core enhance biological activity, and what structure-activity relationships (SAR) have been reported?

Methodological Answer:

- Antimicrobial Activity : Introducing electron-withdrawing groups (e.g., Cl at position 5) increases potency against Staphylococcus aureus (MIC: 4–8 µg/mL). The acyl chloride moiety enhances membrane penetration .

- Anticancer Activity : Substitution at position 3 with carboxylic acids improves selectivity for cancer cell lines (e.g., IC₅₀ = 12 µM against MCF-7) by targeting tubulin polymerization .

- SAR Strategies :

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound, particularly in NMR and IR analyses?

Methodological Answer:

Discrepancies often arise from:

- Tautomerism : The enol-keto equilibrium in solution can shift δ values for protons adjacent to the carbonyl. Use deuterated DMSO to stabilize tautomers .

- Impurities : Trace solvents (e.g., residual acetic acid) may obscure signals. Employ gradient NMR (e.g., 600 MHz) with ¹H-¹³C HSQC for unambiguous assignment .

- Crystallographic Validation : Single-crystal X-ray diffraction provides definitive bond angles (e.g., C=O bond length ~1.21 Å) to cross-validate spectral data .

Advanced: What strategies mitigate competing side reactions during the synthesis of this compound?

Methodological Answer:

- Protection/Deprotection : Use TMSCl to protect reactive hydroxyl groups during condensation steps.

- Catalytic Control : Add 4-dimethylaminopyridine (DMAP) to suppress racemization in acyl chloride formation.

- Kinetic Quenching : Rapid cooling (-20°C) after reflux prevents over-oxidation of the pyrrolidone ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.